molecular formula C10H15N3O B12646507 8-Methylenespiro(2.5)octan-4-one semicarbazone CAS No. 6684-58-8

8-Methylenespiro(2.5)octan-4-one semicarbazone

Cat. No.: B12646507
CAS No.: 6684-58-8
M. Wt: 193.25 g/mol
InChI Key: DKMBSTFQBPVFIV-XYOKQWHBSA-N
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Description

8-Methylenespiro(2.5)octan-4-one semicarbazone is a chemical compound with the molecular formula C10H15N3O. It is characterized by its unique spiro structure, which includes a three-membered ring and a six-membered ring. This compound is a derivative of urea and hydrazone, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylenespiro(2.5)octan-4-one semicarbazone typically involves the reaction of 8-Methylenespiro(2.5)octan-4-one with semicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methylenespiro(2.5)octan-4-one semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

8-Methylenespiro(2.5)octan-4-one semicarbazone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spiro compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methylenespiro(2.5)octan-4-one semicarbazone involves its interaction with various molecular targets. The semicarbazone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spiro structure can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6,6,8-Trimethylspiro(2.5)oct-7-en-4-one
  • 6,6-Dimethyl-8-methylenespiro(2.5)octan-4-one

Comparison

8-Methylenespiro(2.5)octan-4-one semicarbazone is unique due to its semicarbazone group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits greater spiroactivation, making it more reactive in certain chemical reactions .

Properties

CAS No.

6684-58-8

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

[(E)-(4-methylidenespiro[2.5]octan-8-ylidene)amino]urea

InChI

InChI=1S/C10H15N3O/c1-7-3-2-4-8(10(7)5-6-10)12-13-9(11)14/h1-6H2,(H3,11,13,14)/b12-8+

InChI Key

DKMBSTFQBPVFIV-XYOKQWHBSA-N

Isomeric SMILES

C=C1CCC/C(=N\NC(=O)N)/C12CC2

Canonical SMILES

C=C1CCCC(=NNC(=O)N)C12CC2

Origin of Product

United States

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